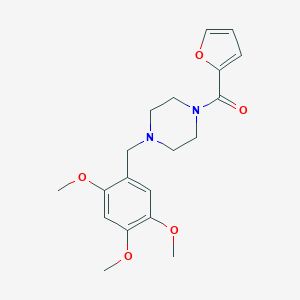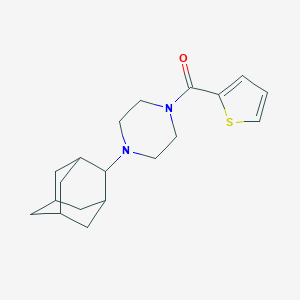
1'-(4-Bromobenzyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzyl)-1,4'-bipiperidine, also known as BBP, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. BBP is a piperidine-based compound that has been shown to have a variety of biochemical and physiological effects in animal models.
Mechanism of Action
The mechanism of action of 1'-(4-Bromobenzyl)-1,4'-bipiperidine is not fully understood, but it is believed to act on several different neurotransmitter systems in the brain. 1'-(4-Bromobenzyl)-1,4'-bipiperidine has been shown to modulate the dopamine system, which is involved in reward and addiction. 1'-(4-Bromobenzyl)-1,4'-bipiperidine has also been shown to modulate the glutamate system, which is involved in pain and inflammation. In addition, 1'-(4-Bromobenzyl)-1,4'-bipiperidine has been shown to modulate the GABA system, which is involved in anxiety and sleep.
Biochemical and Physiological Effects:
1'-(4-Bromobenzyl)-1,4'-bipiperidine has a variety of biochemical and physiological effects in animal models. 1'-(4-Bromobenzyl)-1,4'-bipiperidine has been shown to increase dopamine release in the brain, which is associated with reward and addiction. 1'-(4-Bromobenzyl)-1,4'-bipiperidine has also been shown to decrease glutamate release in the brain, which is associated with pain and inflammation. In addition, 1'-(4-Bromobenzyl)-1,4'-bipiperidine has been shown to increase GABA release in the brain, which is associated with anxiety and sleep.
Advantages and Limitations for Lab Experiments
One advantage of 1'-(4-Bromobenzyl)-1,4'-bipiperidine is that it has been extensively studied in animal models, and has been shown to have potential therapeutic applications in a variety of diseases. However, one limitation of 1'-(4-Bromobenzyl)-1,4'-bipiperidine is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects.
Future Directions
There are several future directions for 1'-(4-Bromobenzyl)-1,4'-bipiperidine research. One direction is to further study the mechanism of action of 1'-(4-Bromobenzyl)-1,4'-bipiperidine, in order to develop targeted therapies based on its effects. Another direction is to study the potential therapeutic applications of 1'-(4-Bromobenzyl)-1,4'-bipiperidine in humans, in order to determine its safety and efficacy. Finally, 1'-(4-Bromobenzyl)-1,4'-bipiperidine could be used as a starting point for the development of novel compounds that have similar effects, but with improved safety and efficacy profiles.
Synthesis Methods
1'-(4-Bromobenzyl)-1,4'-bipiperidine can be synthesized using a variety of methods, including the reaction of 4-bromobenzyl chloride with 1,4'-bipiperidine in the presence of a base. This method has been used successfully to produce high yields of 1'-(4-Bromobenzyl)-1,4'-bipiperidine with good purity. Other methods that have been used to synthesize 1'-(4-Bromobenzyl)-1,4'-bipiperidine include the reduction of 1-(4-bromobenzyl)-4-piperidone and the reductive amination of 4-bromo-N-benzylpiperidine.
Scientific Research Applications
1'-(4-Bromobenzyl)-1,4'-bipiperidine has been studied extensively in animal models, and has been shown to have potential therapeutic applications in a variety of diseases. 1'-(4-Bromobenzyl)-1,4'-bipiperidine has been shown to have analgesic effects in animal models of pain, and has been studied as a potential treatment for neuropathic pain. 1'-(4-Bromobenzyl)-1,4'-bipiperidine has also been shown to have anti-inflammatory effects, and has been studied as a potential treatment for inflammatory diseases such as arthritis. In addition, 1'-(4-Bromobenzyl)-1,4'-bipiperidine has been studied as a potential treatment for addiction, due to its ability to modulate the dopamine system in the brain.
properties
Product Name |
1'-(4-Bromobenzyl)-1,4'-bipiperidine |
|---|---|
Molecular Formula |
C17H25BrN2 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C17H25BrN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2 |
InChI Key |
DTZQPJTYISOMSL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)

![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)

![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)

methanone](/img/structure/B248757.png)

